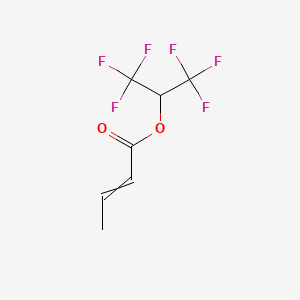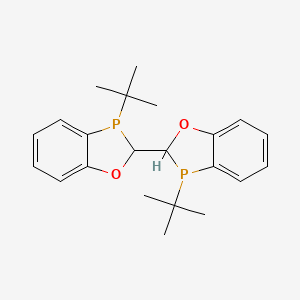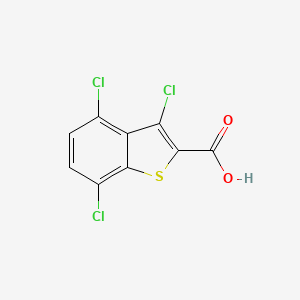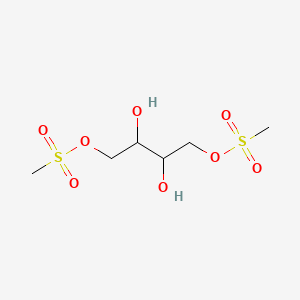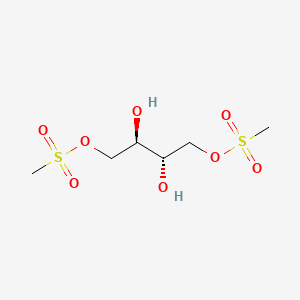
Dimesyl-meso-erythritol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly effective in treating ovarian cancer and is also used as a conditioning agent before allogeneic hematopoietic stem cell transplantation (HSCT) in patients with malignant and non-malignant diseases . The compound works by attaching to the DNA of cancer cells, preventing them from dividing and proliferating .
準備方法
Synthetic Routes and Reaction Conditions
Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .
Industrial Production Methods
In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
Tresulfan undergoes several types of chemical reactions, including:
Oxidation: Tresulfan can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: Tresulfan can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tresulfan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in chemotherapy for ovarian cancer and as a conditioning agent before HSCT
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
作用機序
Tresulfan is a prodrug that undergoes a pH-dependent conversion to active epoxide compounds. These epoxides alkylate DNA and other biological molecules, leading to stem cell depletion and broad antineoplastic effects . The compound targets rapidly dividing cells, such as cancer cells and bone marrow cells, by attaching to their DNA and preventing cell division .
類似化合物との比較
Similar Compounds
Busulfan: Another alkylating agent used in conditioning regimens before HSCT.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .
特性
CAS番号 |
13308-13-9 |
|---|---|
分子式 |
C6H14O8S2 |
分子量 |
278.3 g/mol |
IUPAC名 |
[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
YCPOZVAOBBQLRI-OLQVQODUSA-N |
異性体SMILES |
CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O |
正規SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


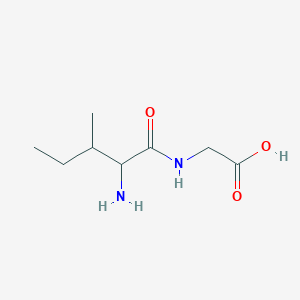
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
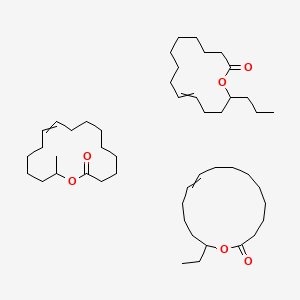
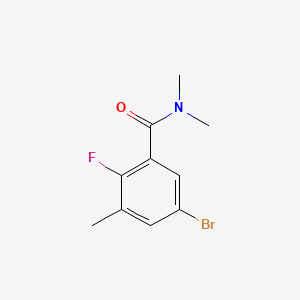
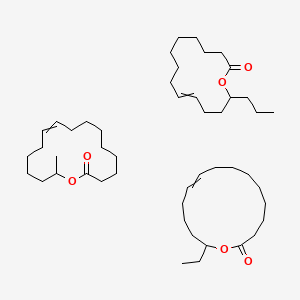
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
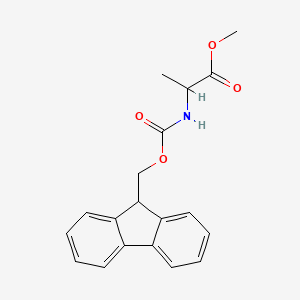
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
